2-Propyl-1H-indazol-3(2H)-one
CAS No.: 89438-54-0
Cat. No.: VC20155714
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89438-54-0 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-propyl-1H-indazol-3-one |
| Standard InChI | InChI=1S/C10H12N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11-12/h3-6,11H,2,7H2,1H3 |
| Standard InChI Key | VEYDZCOPXFSOMF-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=O)C2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Features
2-Propyl-1H-indazol-3(2H)-one (CAS: 89438-54-0) belongs to the indazole family, a class of bicyclic aromatic compounds featuring a fused benzene and pyrazole ring. Its molecular formula is , with a molecular weight of 176.22 g/mol. The propyl group at the N-2 position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets .
The compound’s planar indazole core allows for π-π stacking interactions, while the ketone group at position 3 contributes to hydrogen-bonding capabilities. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic signals for the propyl chain (δ 0.87 ppm for terminal methyl protons) and aromatic protons (δ 7.07–7.63 ppm) .
Synthesis and Manufacturing Approaches
Patent-Based Nitration and Cyclization
A Chinese patent (CN107805221A) outlines a scalable synthesis route starting from substituted benzene precursors. For 2-Propyl-1H-indazol-3(2H)-one, the process involves:
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Nitration: Treatment of 3-propylaminobenzene with nitric acid yields a nitro intermediate.
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Reduction: Catalytic hydrogenation converts the nitro group to an amine.
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Diazotization and Cyclization: Reaction with sodium nitrite under acidic conditions forms the indazole ring .
This method achieves yields exceeding 70%, with purity suitable for industrial applications .
Photochemical Cyclization in Aqueous Media
Recent work demonstrates a green chemistry approach using UV light to induce cyclization of 2-bromoaryl oxime acetates. In water, 2-propyl substitution is introduced via a radical mechanism, producing the target compound in 95% yield . Key advantages include:
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Halide compatibility.
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Reduced reliance on toxic solvents.
Copper-Catalyzed Cross-Coupling
A copper(I)-mediated reaction between 2-bromoaryl oximes and propylamine enables regioselective formation of the N-2 propyl group. Optimization at 80°C minimizes byproducts, achieving an 83% yield .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Scalability |
|---|---|---|---|
| Patent Nitration | 70–75 | HNO₃, H₂, Pd/C | Industrial |
| Photochemical | 95 | UV, H₂O | Lab-scale |
| Copper-Catalyzed | 83 | CuI, 80°C | Pilot-scale |
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (predicted LogP = 2.1) and modulate sigma-2 receptors positions it as a candidate for treating Alzheimer’s disease. Preclinical models demonstrate reduced tau hyperphosphorylation at 5 mg/kg doses .
Oncology Drug Development
Sigma-2 ligands enhance the efficacy of chemotherapeutics by inhibiting P-glycoprotein efflux pumps. Co-administration with doxorubicin increases intracellular drug accumulation by 41% in multidrug-resistant ovarian cancer cells .
Comparative Analysis with Structural Analogs
Table 2: Pharmacological Properties of Indazole Derivatives
| Compound | Sigma-2 (nM) | Antiproliferative IC₅₀ (μM) | LogP |
|---|---|---|---|
| 2-Propyl-1H-indazol-3-one | 12.4 | 8.7 | 2.1 |
| 2-Methyl analog | 34.6 | 14.2 | 1.8 |
| Unsubstituted indazole | 89.3 | 27.9 | 1.2 |
The propyl chain enhances lipophilicity and receptor binding compared to methyl or hydrogen substituents.
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